2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
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Overview
Description
2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a methoxy group The compound also contains a piperidine ring attached to a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of Thiadiazole Moiety: The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with the piperidine-thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carbonyl group.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromo-5-methoxybenzaldehyde.
Reduction: Formation of 5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mechanism of Action
The exact mechanism of action of 2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide would depend on its specific application. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the methoxy group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Similar in structure but with a dimethylamine group instead of the piperidine-thiadiazole moiety.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Contains a bromoethoxy and methoxyethoxy group but lacks the benzamide core.
Indole Derivatives: Share the aromatic ring structure and potential biological activity but differ in the specific substituents and ring systems.
Uniqueness
2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is unique due to the combination of its benzamide core with a piperidine ring and a thiadiazole moiety. This unique structure may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2S/c1-22-11-2-3-13(16)12(8-11)15(21)18-10-4-6-20(7-5-10)14-9-17-23-19-14/h2-3,8-10H,4-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFAULNUSLFDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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